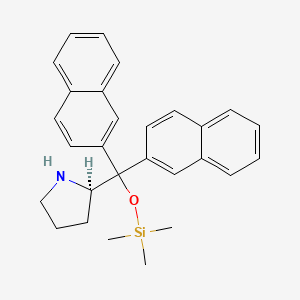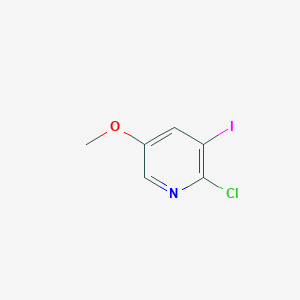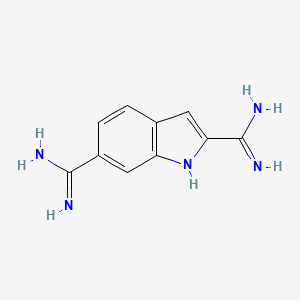
2,6-Diamidino-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-diamidino-indole involves the reaction of 2-phenylindole with cyanamide under acidic conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,6-Diamidino-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include methanesulfonic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution. Major products formed from these reactions include various substituted indole derivatives .
Applications De Recherche Scientifique
2,6-Diamidino-indole has numerous scientific research applications:
Chemistry: Used as a fluorescent probe for detecting DNA and RNA.
Biology: Employed in cell staining techniques to visualize nuclei and chromosomal DNA.
Medicine: Utilized in diagnostic procedures to detect mycoplasmal infections and assess apoptosis.
Industry: Applied in flow cytometry for measuring nuclear content and sorting chromosomes
Mécanisme D'action
The compound exerts its effects by binding strongly to adenine-thymine-rich regions in DNA. This binding occurs in the minor groove of the DNA helix, leading to a significant increase in fluorescence. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Comparaison Avec Des Composés Similaires
2,6-Diamidino-indole is unique due to its strong binding affinity to adenine-thymine-rich regions and its high fluorescence emission. Similar compounds include:
Hoechst 33342: Another DNA stain that is cell-permeable and used for live-cell imaging.
Propidium iodide: A DNA stain that is not cell-permeable and used for staining dead cells.
Ethidium bromide: A nucleic acid stain used in gel electrophoresis but less specific to adenine-thymine-rich regions
These compounds differ in their cell permeability, binding specificity, and applications, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
73819-63-3 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
1H-indole-2,6-dicarboximidamide |
InChI |
InChI=1S/C10H11N5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4,15H,(H3,11,12)(H3,13,14) |
Clé InChI |
SFMGKSXWKHFCQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


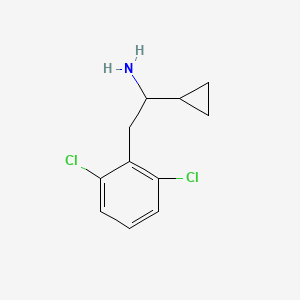
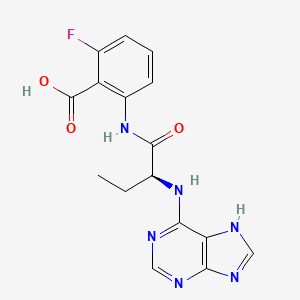
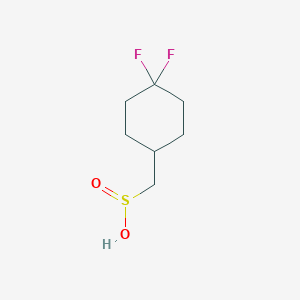
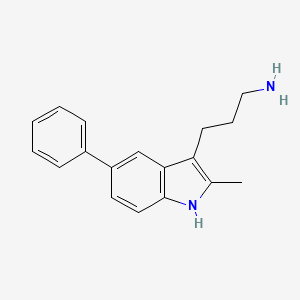

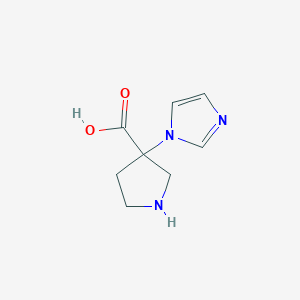
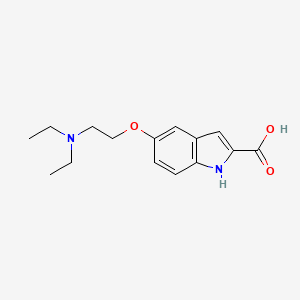
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
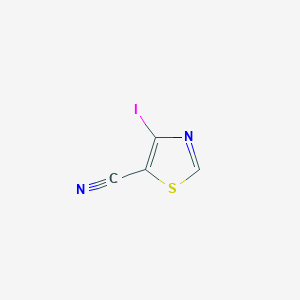
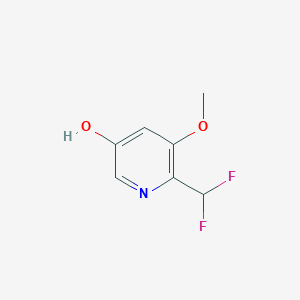

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
